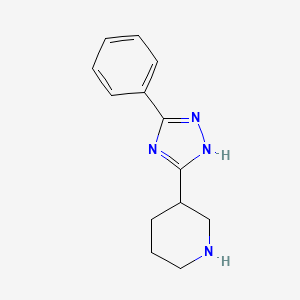

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

説明

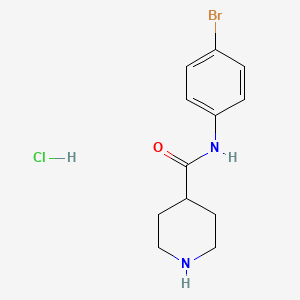

The compound “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. These compounds are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

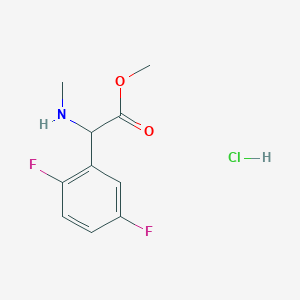

The molecular structure of “this compound” would consist of a piperidine ring attached to a 1,2,4-triazole ring via a carbon atom. The triazole ring would also have a phenyl group attached to it .Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Generally, triazole rings can participate in various reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the piperidine and triazole rings could potentially increase its polarity and solubility in polar solvents .科学的研究の応用

Pharmacological Activity

A study highlighted the pharmacological activity of a piperidine derivative, indicating its potential as a hepatoprotective agent for associative bacterioses in animals and as an antioxidant and immunostimulating agent (Parchenko, Parhomenko, & Izdepsky, 2013).

Antifungal Agents

Synthesized compounds, including piperidine derivatives, were evaluated for antifungal activities, showing effectiveness against various fungi, comparable to established antifungal agents (Sangshetti & Shinde, 2011).

Fungicidal Activity

Research into novel piperidine derivatives found that some compounds exhibited moderate to excellent fungicidal activity against certain plant pathogens (Mao, Song, & Shi, 2013).

Intermolecular Interactions

A study investigated the intermolecular interactions in biologically active piperidine derivatives, providing insights into their molecular packing and interactions, which are crucial for understanding their biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

5-HT2 Antagonist Activity

Piperidine-based compounds were tested for their 5-HT2 and alpha 1 receptor antagonist activity, revealing significant potential in the field of neuropsychiatric disorder treatments (Watanabe et al., 1992).

Antibacterial Activities

Compounds derived from piperidine were screened for antibacterial activities, indicating their potential in antimicrobial treatments (Pitucha, Wujec, Dobosz, Kosikowska, & Malm, 2005).

Anti-arrhythmic Activity

Novel piperidine-based derivatives were found to have significant anti-arrhythmic activity, opening avenues for cardiac arrhythmia treatment (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Reactivity and Adsorption Behavior

A study on a triazole derivative with a piperidine component explored its reactivity properties and adsorption behavior, providing insights into its stability and interactions for potential pharmaceutical applications (Al-Ghulikah et al., 2021).

Antimicrobial Activity

Research on new piperidine-containing compounds demonstrated strong antimicrobial activity, contributing to the development of new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Antineoplastic Activity

A specific triazole derivative showed promising anti-cancer activity against certain cancer cells in mice, highlighting its potential in cancer therapy (Arul & Smith, 2016).

将来の方向性

作用機序

Target of Action

It is known that 1,2,4-triazole derivatives have a wide range of biological activities and can interact with a variety of enzymes and receptors .

Mode of Action

The mode of action involves the interaction between the compound and its targets, leading to changes in the biological system. The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Biochemical Pathways

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, thereby affecting various biochemical pathways .

Pharmacokinetics

It is known that 1,2,4-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles .

Result of Action

Derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Action Environment

It is known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

特性

IUPAC Name |

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRMJEUPVCOVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)

![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)

![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)

![4-[4-(Methylthio)phenyl]pyrimidin-2-amine](/img/structure/B1420920.png)

![2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B1420925.png)